molecular formula C8H10BrNO B13072598 2-(Bromomethyl)-5-ethoxypyridine

2-(Bromomethyl)-5-ethoxypyridine

Cat. No.: B13072598
M. Wt: 216.07 g/mol
InChI Key: OYAFKQZGMHEHEF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-ethoxypyridine (CAS 1517125-00-6) is a high-purity chemical compound supplied for research and development purposes. This organobromine compound features a pyridine ring substituted with a bromomethyl group at the 2-position and an ethoxy group at the 5-position, making it a valuable bifunctional intermediate in organic synthesis . The bromomethyl group is a highly reactive site that readily undergoes nucleophilic substitution reactions, allowing researchers to introduce the pyridine moiety into more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds . The ethoxy group can influence the electronic properties of the aromatic system and may also serve as a protective group or a site for further modification. Pyridine derivatives are privileged structures in medicinal chemistry and material science, frequently found in pharmaceuticals, agrochemicals, and ligands . Related brominated and alkoxylated pyridines are commonly employed in cross-coupling reactions, such as Suzuki reactions, and in the synthesis of compounds for biological evaluation . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(bromomethyl)-5-ethoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2,5H2,1H3

InChI Key

OYAFKQZGMHEHEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromomethyl 5 Ethoxypyridine

Regioselective Bromomethylation Strategies

The critical step in synthesizing the target compound from its precursor, 2-methyl-5-ethoxypyridine, is the selective introduction of a bromine atom onto the methyl group at the C2 position. This position is analogous to a benzylic position, making it susceptible to free radical halogenation.

Radical Bromination Utilizing N-Bromosuccinimide (NBS) for Benzylic Positions

The most prevalent and effective method for the bromination of the methyl group on a pyridine (B92270) ring is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism and is highly selective for the benzylic-like (picolylic) position over the aromatic ring itself. masterorganicchemistry.commanac-inc.co.jp

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and/or by photo-irradiation. manac-inc.co.jpwikipedia.org The process is usually carried out by refluxing a solution of the substrate and NBS in an anhydrous non-polar solvent, classically carbon tetrachloride (CCl₄). wikipedia.orgcommonorganicchemistry.com The use of anhydrous conditions is crucial to prevent the hydrolysis of the desired product. missouri.edu

The mechanism involves three key stages:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•). Alternatively, light can induce the homolytic cleavage of the N-Br bond. youtube.com

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-ethoxypyridine. This forms a resonance-stabilized picolyl radical and hydrogen bromide (HBr). The HBr then reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂). masterorganicchemistry.commanac-inc.co.jp This newly formed Br₂ then reacts with the picolyl radical to yield the final product, 2-(bromomethyl)-5-ethoxypyridine, and another bromine radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com

Termination: The reaction concludes when radicals combine with each other.

The key advantage of using NBS is that it maintains a very low concentration of Br₂ and HBr in the reaction mixture. masterorganicchemistry.commanac-inc.co.jp This suppresses competitive electrophilic addition of bromine to the pyridine ring, ensuring high selectivity for the desired bromomethyl product.

Reagent SystemInitiatorSolventConditionsKey Feature
NBSAIBN or Benzoyl PeroxideCCl₄ (traditional)Reflux, AnhydrousHigh selectivity for the picolylic position due to low Br₂ concentration. masterorganicchemistry.comwikipedia.org
NBSPhoto-irradiation (UV light)CCl₄, Benzene (B151609)Reflux or room temp.Alternative initiation method, avoids chemical initiators. manac-inc.co.jpwikipedia.org

Alternative Bromination Techniques for Pyridine Systems

While NBS is the reagent of choice, other methods for bromination exist, each with distinct characteristics. Direct bromination with molecular bromine (Br₂) is often less selective and can lead to the halogenation of the electron-rich pyridine ring, an electrophilic aromatic substitution reaction, especially if the ring is activated. youtube.com

Alternative reagents have been explored to improve safety and selectivity.

Pyridinium (B92312) Bromide Perbromide (PBPB): This solid, stable reagent is a milder alternative to liquid bromine and is sometimes used for the bromination of activated positions. commonorganicchemistry.com

In-situ Generated Bromine: To avoid the handling and storage of highly toxic molecular bromine, methods involving its in-situ generation have been developed. This can be achieved by reacting hydrobromic acid (HBr) or bromide salts with an oxidizing agent like hydrogen peroxide or sodium hypochlorite (B82951) (NaOCl), often in a continuous flow setup for enhanced safety. nih.gov

Alternative Solvents: Due to the toxicity of carbon tetrachloride and benzene, studies have shown that solvents like dichloromethane (B109758) can be a suitable and safer alternative for the radical bromination of picolines. sci-hub.se

It is also noteworthy that functionalizing the pyridine ring itself often requires different strategies. For instance, direct electrophilic bromination of an unsubstituted pyridine ring is difficult and requires harsh conditions, typically yielding the 3-bromo product. researchgate.net Accessing 2- or 4-bromo pyridines can sometimes be achieved by activating the ring via N-oxide formation first, followed by reaction with a brominating agent like phosphorus oxybromide (POBr₃). researchgate.net

Synthesis of Ethoxy-Substituted Pyridine Precursors

The synthesis of the target compound begins with a suitable precursor, 2-methyl-5-ethoxypyridine. This substituted pyridine can be assembled through various synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr) for Ether Formation

A highly effective and common method for preparing 2-methyl-5-ethoxypyridine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. acs.org This reaction involves displacing a good leaving group, typically a halide (Cl, Br), from the pyridine ring with an alkoxide nucleophile. masterorganicchemistry.com

In a typical procedure, a precursor such as 5-bromo-2-methylpyridine (B113479) or 5-chloro-2-methylpyridine (B1585889) is treated with sodium ethoxide (NaOEt) in a suitable solvent like ethanol (B145695) or dimethylacetamide (DMA). The reaction generally proceeds by heating.

The mechanism is an addition-elimination process:

Addition: The electron-rich ethoxide ion attacks the electron-deficient carbon atom bonded to the leaving group (at the C5 position). Pyridine and its derivatives are particularly susceptible to nucleophilic attack at the positions ortho and para (C2, C4, C6) to the ring nitrogen because the electronegative nitrogen can effectively stabilize the resulting negative charge. libretexts.org This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The aromaticity of the ring is restored by the expulsion of the halide leaving group (e.g., Br⁻ or Cl⁻), yielding the 2-methyl-5-ethoxypyridine product. youtube.com

The presence of the ring nitrogen is crucial as it withdraws electron density, making the ring electrophilic and facilitating the nucleophilic attack, a role often played by nitro groups in benzene systems. masterorganicchemistry.comyoutube.com

PrecursorNucleophileSolventConditionsReaction Type
5-Bromo-2-methylpyridineSodium Ethoxide (NaOEt)EthanolHeatingSNAr
5-Chloro-2-methylpyridineSodium Ethoxide (NaOEt)DMA, EthanolHeatingSNAr

Other Synthetic Routes to 5-Ethoxypyridine Intermediates

While the SNAr reaction is a primary route, other methods can be employed to construct the substituted pyridine core, particularly when starting from different materials or aiming for diverse analogues.

One alternative involves starting with 2-methyl-5-hydroxypyridine and performing a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form a pyridoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide).

For constructing the pyridine ring itself, classic methods like the Hantzsch dihydropyridine (B1217469) synthesis can be used, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, followed by oxidation to the pyridine. beilstein-journals.org However, for producing simpler, specific substitution patterns like in 2-methyl-5-ethoxypyridine, functional group interconversion on a pre-formed pyridine ring is often more direct and efficient than a de novo ring synthesis. beilstein-journals.org Large-scale industrial syntheses of simple picolines (methylpyridines) often start from bulk chemicals like formaldehyde, acetaldehyde, and ammonia in gas-phase reactions. beilstein-journals.org

Comparative Methodological Efficiency and Green Chemistry Considerations

The selection of a synthetic route depends not only on its chemical viability but also on its efficiency, safety, and environmental impact. Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize hazards, and improve energy efficiency. nih.govbiosynce.com

The traditional Wohl-Ziegler bromination using NBS in carbon tetrachloride is highly efficient and selective but suffers from the use of CCl₄, a toxic and ozone-depleting solvent. commonorganicchemistry.comsci-hub.se Similarly, the use of benzene as a solvent carries significant health risks. sci-hub.se Greener approaches favor the substitution of these hazardous solvents with safer alternatives like dichloromethane or acetonitrile (B52724). sci-hub.seresearchgate.net

Flow chemistry offers a safer way to handle hazardous bromination reactions by generating toxic reagents like Br₂ in-situ and consuming them immediately, which minimizes risks associated with storage and handling and reduces the chance of runaway reactions. nih.gov

For the synthesis of the pyridine core, multicomponent reactions (MCRs) represent a green alternative. nih.govacs.org These reactions combine three or more starting materials in a single pot to form the product, which increases atom economy and reduces the number of synthetic steps and purification procedures. The use of microwave-assisted synthesis has also been shown to be a valuable green chemistry tool, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods for preparing pyridine derivatives. nih.govacs.orgnih.gov Catalysis, particularly with earth-abundant metals like iron, is another cornerstone of green pyridine synthesis. rsc.org

Comparative Overview of Synthetic Methods

Step Method Reagents Pros Cons/Green Chemistry Issues Greener Alternatives
Bromomethylation Wohl-Ziegler (NBS) 2-methyl-5-ethoxypyridine, NBS, AIBN/BPO, CCl₄ High selectivity, good yields. masterorganicchemistry.com Use of toxic/carcinogenic solvent (CCl₄). sci-hub.se Use of safer solvents (acetonitrile, dichloromethane) sci-hub.seresearchgate.net; Photo-initiation to avoid chemical initiators.
Bromomethylation In-situ Bromine HBr/KBr + Oxidant (e.g., H₂O₂) Avoids storage/transport of Br₂. Can have selectivity issues; potential for runaway reactions in batch. nih.gov Perform in a continuous flow reactor for enhanced safety. nih.gov
Precursor Synthesis SNAr 5-Halo-2-methylpyridine, NaOEt, Ethanol Efficient, well-established, good regioselectivity. acs.org May require heating; use of strong base. Use of phase-transfer catalysts; optimizing conditions to lower energy use.

| Precursor Synthesis | Multi-Component Reactions | e.g., Aldehydes, ammonia, ketoesters | High atom economy, one-pot synthesis. nih.govacs.org | May require catalyst development; sometimes lower yields for specific isomers. | Use of green catalysts (e.g., iron-based) rsc.org; microwave irradiation to improve efficiency. acs.orgnih.gov |

Comprehensive Analysis of Reactivity and Mechanistic Pathways of 2 Bromomethyl 5 Ethoxypyridine

Nucleophilic Substitution Reactions at the Bromomethyl Center

The bromine atom in the bromomethyl group of 2-(Bromomethyl)-5-ethoxypyridine is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles. This reactivity is enhanced by the adjacent pyridine (B92270) ring, which can stabilize the transition state of the substitution reaction. chemistrysteps.comlibretexts.org

Formation of Aminomethyl, Thiomethyl, and Alkoxymethyl Derivatives

Aminomethyl Derivatives: The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding 2-(aminomethyl)-5-ethoxypyridine derivatives. These reactions typically proceed under mild conditions and are fundamental in the synthesis of more complex nitrogen-containing compounds. For instance, the synthesis of 2-amino-5-ethoxypyridine has been achieved through various routes, highlighting the importance of amino-substituted pyridines in medicinal chemistry. researchgate.netasianpubs.org Multicomponent reactions involving enaminones, malononitrile, and primary amines also provide a pathway to substituted 2-aminopyridines. nih.gov

Thiomethyl Derivatives: Similarly, treatment of this compound with thiolates or thiols in the presence of a base yields 2-(thiomethyl)-5-ethoxypyridine derivatives. These sulfur-containing compounds are valuable intermediates in organic synthesis.

Alkoxymethyl Derivatives: Alkoxides, generated from the corresponding alcohols, readily displace the bromide to form 2-(alkoxymethyl)-5-ethoxypyridine derivatives. This reaction provides a straightforward method for introducing ether linkages at the 2-position of the pyridine ring. The synthesis of 2-alkoxy-5-alkoxymethyl-pyridines has been documented, showcasing the utility of these compounds as synthetic intermediates. google.comresearchgate.net

A representative table of these nucleophilic substitution reactions is provided below:

NucleophileReagent ExampleProduct Class
AmineBenzylamine2-(Benzylaminomethyl)-5-ethoxypyridine
ThiolSodium thiomethoxide2-(Methylthiomethyl)-5-ethoxypyridine
AlkoxideSodium ethoxide2-(Ethoxymethyl)-5-ethoxypyridine

Kinetics and Stereochemistry of Substitution Processes

The nucleophilic substitution reactions at the benzylic-like carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

The kinetics of bimolecular nucleophilic substitution (S(_N)2) reactions are second-order, with the rate depending on the concentrations of both the substrate and the nucleophile. libretexts.org These reactions are concerted, involving a single transition state where the new bond is formed simultaneously with the breaking of the old bond. libretexts.org In contrast, unimolecular nucleophilic substitution (S(_N)1) reactions follow first-order kinetics, with the rate-determining step being the formation of a carbocation intermediate. libretexts.org

The pyridine ring can influence the reaction mechanism. For nucleophilic aromatic substitution on pyridinium (B92312) ions, the mechanism can involve a rate-determining deprotonation of an addition intermediate. nih.gov The reactivity order for leaving groups in such cases can differ from the typical "element effect" observed in standard S(_N)Ar reactions. nih.gov

The benzylic position of this compound is analogous to that of benzyl (B1604629) halides. Reactions at the benzylic position are known to be facile due to the resonance stabilization of the carbocation intermediate in S(_N)1 reactions or the transition state in S(_N)2 reactions. chemistrysteps.comkhanacademy.org The stereochemistry of these reactions, if the starting material were chiral, would be inversion for S(_N)2 processes and racemization for S(_N)1 processes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions, primarily through the reactivity of its bromomethyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Kumada)

Palladium catalysts are widely used to facilitate cross-coupling reactions. wikipedia.orgd-nb.info

Suzuki Reaction: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide. wikipedia.org While typically used for aryl-aryl bond formation, variations exist for coupling with benzylic halides. nih.gov The reaction of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would yield a 2-arylmethyl-5-ethoxypyridine derivative. researchgate.netresearchgate.net The reactivity of the halide in Suzuki couplings generally follows the order I > OTf > Br >> Cl. wikipedia.org

Stille Reaction: The Stille reaction couples an organotin compound with an organic halide or triflate. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org The coupling of this compound with an organostannane would provide a pathway to various substituted pyridines. acs.org The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent and an organic halide. wikipedia.orgorganic-chemistry.org It is a versatile method for C-C bond formation and shows good functional group tolerance. orgsyn.org The reaction of this compound with an organozinc compound would lead to the corresponding cross-coupled product. researchgate.netnih.gov

Kumada Coupling: The Kumada coupling employs a Grignard reagent and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming C-C bonds but is sensitive to functional groups that react with Grignard reagents. wikipedia.orgyoutube.com

The following table summarizes these palladium-catalyzed reactions:

Reaction NameOrganometallic ReagentElectrophileCatalyst
SuzukiBoronic acid/esterOrganic halidePalladium
StilleOrganostannaneOrganic halide/triflatePalladium
NegishiOrganozincOrganic halidePalladium/Nickel
KumadaGrignard reagentOrganic halideNickel/Palladium

Other Metal-Mediated Coupling Methodologies (e.g., Grignard reactions)

Beyond palladium catalysis, other metals can mediate coupling reactions. Grignard reagents (organomagnesium halides) are highly reactive nucleophiles that can react with this compound. mnstate.eduleah4sci.comlibretexts.org The reaction would proceed as a nucleophilic substitution, where the alkyl or aryl group of the Grignard reagent displaces the bromide. This provides a direct route for alkylation or arylation at the bromomethyl position. The formation and reactivity of Grignard reagents are well-established, often initiated by magnesium metal in an ether solvent. chem-station.com

Reactions Involving Single-Electron Transfer (SET) Pathways (e.g., TDAE Methodology)

Electrophilic and Radical Reactions on the Pyridine Core

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic character makes it less reactive towards electrophilic aromatic substitution than benzene (B151609) and favors nucleophilic or radical attack. The substituents on the this compound ring—a bromomethyl group at the 2-position and an ethoxy group at the 5-position—play a significant role in modulating this reactivity.

Influence of the Ethoxy Group on Aromatic Reactivity

The 5-ethoxy group is a critical modulator of the pyridine ring's reactivity. As an oxygen-containing substituent, the ethoxy group possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+R). This electron donation partially counteracts the electron-withdrawing inductive effect (-I) of the nitrogen atom, thereby increasing the electron density of the pyridine ring, particularly at the ortho and para positions relative to the ethoxy group (C4 and C6, and C2).

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally sluggish and requires harsh conditions. wikipedia.orgmdpi.com However, the presence of a strong electron-donating group like ethoxy can facilitate such reactions. For electrophilic attack, the pyridine nitrogen is often protonated under acidic conditions, which further deactivates the ring. A common strategy to enhance reactivity is the formation of a pyridine N-oxide. youtube.comscripps.eduarkat-usa.orgyoutube.com The N-oxide can act as an internal activating group, increasing electron density at the 2- and 4-positions, making them more susceptible to electrophiles.

In the case of this compound, the ethoxy group at C5 directs electrophiles primarily to the C6 and C4 positions. For instance, in the nitration of the analogous 2-methoxypyridine, the nitro group is introduced at the 5-position. ontosight.ai By analogy, electrophilic substitution on 5-ethoxypyridine would be expected to favor substitution at the positions ortho and para to the ethoxy group. The 2-bromomethyl group, being electron-withdrawing, would further disfavor substitution at adjacent positions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Ethoxypyridine This table illustrates the expected major products based on the directing effects of the ethoxy group. Yields are hypothetical.

ReactionReagentsPredicted Major Product PositionPredicted Yield
NitrationHNO₃, H₂SO₄6-nitroModerate
HalogenationBr₂, FeBr₃6-bromoModerate-High
SulfonationFuming H₂SO₄6-sulfonic acidLow-Moderate

Radical Functionalization of the Pyridine Ring

Radical reactions provide a powerful alternative for functionalizing the electron-deficient pyridine core. The Minisci reaction, in particular, is a well-established method for the C-H alkylation of heteroaromatics. wikipedia.orgnih.govresearchgate.netprinceton.edu This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle. wikipedia.orgrsc.org The regioselectivity is governed by the stability of the resulting radical intermediate, with attack typically favored at the α (C2/C6) and γ (C4) positions.

For this compound, the outcome of a Minisci reaction would be influenced by both electronic and steric factors. The protonated pyridine ring is highly electron-deficient, making it an excellent radical acceptor. The electron-donating ethoxy group at C5 would slightly decrease the electrophilicity of the adjacent C4 and C6 positions. The bulky bromomethyl group at C2 would sterically hinder radical attack at that position. Consequently, radical functionalization would likely occur preferentially at the C4 and C6 positions. Modern variations of the Minisci reaction, utilizing photoredox catalysis, offer milder conditions and can provide alternative regioselectivities. nih.gov

Table 2: Predicted Regioselectivity for Minisci-Type Alkylation of 2-Substituted-5-ethoxypyridine This table outlines the probable outcomes for the radical alkylation of a 2-substituted-5-ethoxypyridine model. The radical source is a generic alkyl radical (R•).

Radical Source (Precursor)ReagentsPredicted Major Product Position(s)Notes
Adamantyl radical (1-Adamantanecarboxylic acid)AgNO₃, (NH₄)₂S₂O₈C6 > C4Sterically demanding radical favors the less hindered position.
Methyl radical (t-BuOOH, FeSO₄)H₂SO₄C6 ≈ C4Small radical shows less steric preference.
Trifluoromethyl radical (CF₃SO₂Na)t-BuOOHC6 > C4Electrophilic nature of the radical influences selectivity.

Ring Modification and Hydrogenation Studies of Pyridine Derivatives

Beyond substitution on the ring, the core structure of pyridine can be altered through cycloaddition and reduction reactions.

Cycloaddition reactions offer a route to more complex, fused heterocyclic systems. Pyridines can participate as the 4π component in [4+2] cycloadditions (Diels-Alder reactions), although this is often challenging due to the aromaticity of the ring. More commonly, activated pyridine derivatives such as pyridinium ylides or N-oxides are used in cycloaddition reactions. nih.govnumberanalytics.comlibretexts.org For example, 1,2,4,5-tetrazines can react with alkenes in inverse-electron-demand Diels-Alder reactions to form dihydropyridazine (B8628806) intermediates, which can then eliminate nitrogen to form a pyridine ring. researchgate.net While specific studies on this compound are not prevalent, its dienophilic or dienic character could potentially be exploited under appropriate conditions, likely requiring prior activation of the ring.

Hydrogenation of the pyridine ring leads to the corresponding piperidine (B6355638) derivative, a saturated six-membered heterocycle prevalent in many natural products and pharmaceuticals. The hydrogenation of pyridines typically requires a catalyst, such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or ruthenium-based catalysts, often under hydrogen pressure. asianpubs.orgnih.gov The reaction conditions can be tailored to achieve full saturation of the ring. Density functional theory studies on the hydrogenation of substituted pyridines have elucidated the multi-step mechanism involving hydride transfer from a borane (B79455) or metal catalyst. rsc.org For this compound, catalytic hydrogenation would be expected to reduce the pyridine ring to a piperidine. A potential side reaction could be the hydrogenolysis of the C-Br bond in the bromomethyl group, depending on the catalyst and conditions employed.

Table 3: Typical Conditions for Hydrogenation of Substituted Pyridines This table presents common catalytic systems used for the reduction of the pyridine ring to a piperidine.

CatalystSolventPressure (H₂)TemperatureTypical Outcome
PtO₂ (Adam's catalyst)Acetic Acid, Ethanol (B145695)50-70 barRoom TemperatureFull hydrogenation of the ring. asianpubs.org
Ru-DTBM-SEGPHOSDichloromethane (B109758)10-50 bar25-60 °CEnantioselective hydrogenation for specific substrates. nih.gov
C₆F₅(CH₂)₂B(C₆F₅)₂ (FLP)Toluene1 atmRoom TemperatureMetal-free hydrogenation via a frustrated Lewis pair mechanism. rsc.org

Strategic Applications of 2 Bromomethyl 5 Ethoxypyridine in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

The primary chemical utility of 2-(Bromomethyl)-5-ethoxypyridine lies in its role as a potent electrophilic intermediate. The carbon-bromine bond in the bromomethyl group is highly polarized, rendering the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity facilitates a wide range of nucleophilic substitution reactions, allowing for the covalent attachment of the ethoxypyridine fragment to various substrates.

This reactivity is crucial for its application as a synthetic intermediate. Chemists utilize this compound to introduce the 5-ethoxypyridin-2-ylmethyl group into molecules containing nucleophilic functional groups such as amines, thiols, alcohols, and carbanions. This straightforward alkylation is a common strategy for elaborating molecular complexity and is a foundational step in the multi-step synthesis of more intricate target molecules. The reliability and predictability of these substitution reactions make this compound a staple reagent in synthetic campaigns aimed at complex molecular targets.

Construction of Substituted Heterocyclic Systems

Beyond simple alkylation, this compound is a key player in the construction of more complex, substituted heterocyclic systems. The reactive bromomethyl handle can be used in cyclization reactions to form new rings. For instance, reaction with a molecule containing two nucleophilic sites can lead to the formation of a new heterocyclic ring fused or appended to the pyridine (B92270) core.

Modern synthetic methods, such as click reactions and multi-component reactions, can leverage the reactivity of this intermediate. researchgate.net For example, the bromo- group can be converted to an azide, which can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazole-containing heterocyclic systems. researchgate.net This approach allows for the modular and efficient assembly of complex scaffolds from simpler precursors. The ability to participate in reactions that build new ring systems from a common intermediate is a hallmark of a versatile building block in heterocyclic chemistry. nih.gov

Development of Precursors for Bioactive Molecules

The 5-ethoxypyridine motif is a recognized pharmacophore in medicinal chemistry, contributing to target binding, selectivity, and favorable pharmacokinetic properties. Consequently, this compound is extensively used as a precursor for molecules with potential therapeutic or agricultural applications.

The development of novel drugs frequently relies on the synthesis of libraries of related compounds to explore structure-activity relationships. This compound is an important intermediate in this process for several classes of therapeutic agents. evonik.com

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core, such as pyridine or pyrimidine (B1678525), to interact with the ATP-binding site of the enzyme. nih.govnih.gov this compound serves as a key building block to install the 5-ethoxypyridine moiety, which can form crucial hydrogen bonds or other interactions within the target protein, enhancing potency and selectivity.

Huperzine A Analogs: Huperzine A is a naturally occurring alkaloid known for its potent and reversible inhibition of acetylcholinesterase (AChE), making it a subject of interest for treating neurodegenerative diseases like Alzheimer's. rsc.org Research into synthetic analogs aims to improve its properties. In the synthesis of 5-substituted analogs of Huperzine A, intermediates structurally similar to this compound are used to construct the pyridine portion of the final tricyclic structure, which is essential for its anticholinesterase activity. nih.gov

Phosphodiesterase 4D (PDE4D) Inhibitors: PDE4D is an enzyme implicated in various neurological and inflammatory disorders. The design of selective PDE4D inhibitors often incorporates pyridine-based scaffolds. nih.gov The synthesis of these inhibitors can utilize this compound to introduce the specific substituted pyridine fragment required for selective binding to a regulatory domain on the enzyme, leading to potent and well-tolerated therapeutic candidates. nih.gov

Therapeutic TargetRole of this compound
Protein Kinases Introduces the 5-ethoxypyridine moiety to interact with the ATP-binding site.
Acetylcholinesterase Used to construct the pyridine ring in Huperzine A analogs. nih.gov
PDE4D Provides the pyridine core for selective allosteric inhibitors. nih.gov

The principles of rational design that apply to pharmaceuticals are also relevant to the development of modern agrochemicals, such as pesticides and herbicides. The pyridine ring is a common feature in many active agrochemical compounds. The use of halogenated pyrimidine derivatives, which are structurally related to this compound, as intermediates for pest control agents is well-documented. By analogy, this compound serves as a valuable building block for a new generation of agrochemicals, where the specific substitution pattern can be tailored to maximize efficacy against a target pest while minimizing off-target effects.

Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring is a well-known coordination site for metal ions. The presence of the ethoxy group provides an additional potential donor atom (oxygen). This inherent chelating ability makes the 2-substituted-5-ethoxypyridine scaffold attractive for ligand design. This compound is a precursor for synthesizing more complex ligands. The reactive bromomethyl group can be readily transformed into other functional groups containing donor atoms (e.g., nitrogen, sulfur, or phosphorus), creating polydentate ligands. These custom-designed ligands can form stable complexes with various metals, finding applications in catalysis, metal sequestration, and the development of new imaging agents.

Contributions to Functional Materials and Specialty Chemicals

The application of this compound extends beyond life sciences into the realm of materials science. The incorporation of specific heterocyclic units into organic polymers or small molecules can profoundly influence their electronic, optical, and physical properties. The electron-deficient nature of the pyridine ring, modified by the electron-donating ethoxy group, can be exploited to tune the HOMO/LUMO energy levels of organic semiconductors.

This makes this compound a useful building block for synthesizing components of functional materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and specialty dyes. adpharmachem.com By incorporating this moiety, material scientists can fine-tune properties like emission color, charge transport capability, and light absorption characteristics.

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl 5 Ethoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Bromomethyl)-5-ethoxypyridine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their relative positions. The ethoxy group would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), while the bromomethyl group (-CH₂Br) would likely appear as a singlet in a downfield region due to the deshielding effect of the adjacent bromine atom.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals indicate their hybridization and the nature of the atoms attached to them. For instance, the carbons of the pyridine ring would resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethoxy group.

While specific experimental data for this compound is not widely available in the public domain, the expected chemical shifts can be predicted based on established principles and data from similar structures. For instance, in related pyridine derivatives, the protons on the pyridine ring typically show characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine-H7.0 - 8.5d, dd, t
-OCH₂CH₃3.9 - 4.2q
-CH₂Br4.4 - 4.7s
-OCH₂CH₃1.3 - 1.5t

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound, with a chemical formula of C₈H₁₀BrNO, HRMS would be used to measure its exact mass. The presence of bromine is particularly distinctive due to its isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks in the mass spectrum separated by approximately 2 Da, with a characteristic intensity ratio.

Chromatographic Techniques for Purity and Isomeric Analysis (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for this purpose.

In an HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components over time, generating a chromatogram. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For this compound, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. The presence of any additional peaks would indicate the presence of impurities, and their retention times could provide clues about their identity. HPLC can also be used to separate isomers, which have the same molecular formula but different structural arrangements. Studies on related pyridine derivatives often report the use of HPLC to confirm the purity of the synthesized compounds. amazonaws.comacs.org

Table 2: Illustrative HPLC Method Parameters for Analysis of Pyridine Derivatives

Parameter Condition
ColumnC18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Note: These are typical parameters and would need to be optimized for the specific analysis of this compound.

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide an unambiguous determination of its solid-state structure. This would confirm the connectivity of the atoms and the geometry of the pyridine ring, as well as the conformation of the ethoxy and bromomethyl substituents.

While a crystal structure for this compound is not currently available in the public crystallographic databases, the structures of numerous other pyridine derivatives have been reported. escholarship.org These studies provide valuable insights into the typical bond lengths and angles in the pyridine ring and how they are influenced by different substituents. For example, the C-C and C-N bond distances within the pyridine ring are known to vary slightly depending on the electronic nature of the substituents. The crystal packing, or how the molecules are arranged in the crystal lattice, would also be revealed, providing information about intermolecular interactions such as hydrogen bonding or van der Waals forces.

Theoretical and Computational Chemistry Aspects of 2 Bromomethyl 5 Ethoxypyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide insights into electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(bromomethyl)-5-ethoxypyridine, DFT would be instrumental in elucidating potential reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For instance, a DFT study could model the nucleophilic substitution at the bromomethyl group, a common reaction for this type of compound, providing insights into the reaction kinetics and the influence of the ethoxypyridine ring on the reactivity of the benzylic-like position.

Prediction of Spectroscopic Parameters

Quantum chemical methods are also employed to predict spectroscopic parameters, which can aid in the characterization of a molecule. For this compound, calculations could predict its ¹H and ¹³C NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and electronic absorption spectra (UV-Vis). Comparing these predicted spectra with experimental data can confirm the molecule's structure and provide a more detailed understanding of its electronic environment. Different levels of theory and basis sets would be benchmarked to find the most accurate computational protocol for this class of compounds.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure and flexibility of a molecule are crucial for its chemical behavior and biological activity. Molecular modeling and dynamics simulations are the primary tools for exploring these aspects.

For this compound, a key area of interest would be the conformational freedom around the C-C and C-O single bonds of the ethoxy and bromomethyl substituents. Molecular dynamics simulations, which simulate the movement of atoms over time, can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent). This analysis would provide information on the rotational barriers and the population of different conformational states, which can be critical for understanding how the molecule interacts with other chemical species or biological targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

While no specific QSAR/QSPR studies on derivatives of this compound were found, this approach would be highly valuable in a drug discovery context. If a series of analogs were synthesized by modifying the substituents on the pyridine (B92270) ring or replacing the bromo or ethoxy groups, QSAR models could be developed. These models would use calculated molecular descriptors (e.g., electronic, steric, and lipophilic properties) to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking)

If this compound or its derivatives were being investigated for a potential biological target, molecular docking would be a key computational technique. This method predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme.

The process involves placing the 3D structure of this compound into the binding site of a receptor and using a scoring function to estimate the binding affinity. The results of a docking study could reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding characteristics. Although no specific docking studies for this compound are publicly available, this methodology is a standard in computational drug design. mdpi.commdpi.com

Future Research Trajectories for 2 Bromomethyl 5 Ethoxypyridine in Chemical Sciences

Development of Novel Stereoselective Synthetic Pathways

The introduction of stereocenters into heterocyclic structures is a cornerstone of modern medicinal chemistry and materials science. For 2-(Bromomethyl)-5-ethoxypyridine, the development of stereoselective synthetic pathways could unlock access to novel chiral building blocks. Future research could focus on the following areas:

Asymmetric Bromination: Investigating chiral bromine-donating reagents or catalyst systems for the enantioselective bromination of a suitable precursor, such as 2-methyl-5-ethoxypyridine. This would yield enantiomerically enriched this compound.

Chiral Pool Synthesis: Utilizing enantiopure starting materials that already contain the desired stereochemistry to construct the pyridine (B92270) ring. This approach, while potentially lengthy, can provide absolute stereochemical control.

Kinetic Resolution: Developing enzymatic or chemo-catalytic methods to selectively react with one enantiomer of a racemic mixture of this compound or a precursor, allowing for the separation of the desired enantiomer.

Exploration of Sustainable and Catalytic Approaches for Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the use of catalytic methods to reduce waste and improve efficiency. Future research in the synthesis of this compound should prioritize these principles.

Table 1: Potential Sustainable and Catalytic Synthetic Approaches

ApproachDescriptionPotential Benefits
Catalytic Bromination The use of transition metal catalysts or photoredox catalysis for the bromination of the methyl group of 2-methyl-5-ethoxypyridine could offer milder reaction conditions and higher selectivity compared to traditional radical initiators.Reduced use of hazardous reagents, improved energy efficiency, and higher yields.
Flow Chemistry Implementing the synthesis in a continuous flow reactor could enhance safety, improve reaction control, and allow for easier scalability. This is particularly relevant for potentially exothermic bromination reactions.Enhanced safety, better process control, and potential for automated synthesis.
Biocatalysis The use of enzymes, such as halogenases, for the selective bromination of the precursor could provide a highly specific and environmentally benign synthetic route.High selectivity, mild reaction conditions, and reduced environmental impact.

Research into these areas would align with the principles of green chemistry and contribute to the development of more environmentally friendly methods for producing valuable chemical intermediates.

Expansion of Applications in Emerging Biomedical Fields

The pyridine core is a common motif in a vast number of pharmaceuticals. The reactive bromomethyl group of this compound makes it an attractive starting point for the synthesis of new bioactive molecules.

Future biomedical research could explore its potential in:

Targeted Drug Delivery: The bromomethyl group can be used to covalently link the pyridine scaffold to targeting ligands, such as antibodies or peptides, to create drug conjugates that can be directed to specific cells or tissues.

Development of Novel Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. This compound could serve as a precursor for the synthesis of libraries of compounds to be screened for inhibitory activity against various kinases implicated in cancer and other diseases.

Antimicrobial Agents: The pyridine moiety is present in several antimicrobial drugs. Derivatives of this compound could be synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.

Advanced Material Science and Polymer Chemistry Applications

The functional groups of this compound also lend themselves to applications in materials science and polymer chemistry.

Table 2: Potential Applications in Material Science and Polymer Chemistry

Application AreaDescription of Potential Use
Functional Polymers The bromomethyl group can act as an initiator or a functional monomer in various polymerization techniques, such as atom transfer radical polymerization (ATRP), to create polymers with tailored properties. The ethoxy-pyridine unit could impart specific solubility, thermal, or coordination properties to the resulting polymer.
Organic Electronics Pyridine-containing materials are of interest for their electron-transporting properties. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.
Supramolecular Chemistry The pyridine nitrogen can participate in hydrogen bonding and metal coordination, making it a useful building block for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) or self-assembling monolayers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.